
Macfarlandin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macfarlandin A is a natural product that was first isolated from the marine sponge Cacospongia mycofijiensis. This compound belongs to the class of polyketide macrolides and has shown promising results in various scientific research applications. The unique chemical structure of Macfarlandin A has attracted the attention of many researchers, and its potential for drug discovery and development has been extensively studied.
Aplicaciones Científicas De Investigación
Golgi-Modifying Properties
Macfarlandin E, a compound closely related to Macfarlandin A, has been identified for its unique Golgi-modifying properties. Research by Schnermann et al. (2010) showed that Macfarlandin E induces a novel morphological change in the Golgi structure, characterized by ribbon fragmentation while maintaining Golgi fragments in the pericentriolar region. This study reveals the potential of Macfarlandin derivatives in altering cellular structures, which could have implications in various biomedical applications (Schnermann et al., 2010).
Synthesis and Structural Analysis
The enantioselective total synthesis of Macfarlandin C, another derivative, was achieved by Allred et al. (2020). This synthesis highlights the complex structural features of Macfarlandin derivatives, essential for understanding their biological activities and potential applications in drug development (Allred et al., 2020).
Antimicrobial Activity
Diterpenoids isolated from marine sponges, including Macfarlandin D, have shown significant antimicrobial activity against Mycobacterium tuberculosis. This finding by de Oliveira et al. (2020) suggests that Macfarlandin derivatives could be potential candidates for developing new antimicrobial agents, especially against tuberculosis (de Oliveira et al., 2020).
Chemical Reactivity and Biological Properties
Schnermann et al. (2011) conducted a study on the chemical reactivity of bicyclic lactone fragments of Macfarlandin E, demonstrating that these fragments can react with primary amines to form substituted pyrroles. This reaction could be responsible for the unique biological properties of Macfarlandin E, indicating its potential for chemical modifications and applications in medicinal chemistry (Schnermann et al., 2011).
Propiedades
Número CAS |
102396-21-4 |
|---|---|
Nombre del producto |
Macfarlandin A |
Fórmula molecular |
C21H26O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[(1S)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21-/m0/s1 |
Clave InChI |
OMNZZWDXPDXHHJ-FPOVZHCZSA-N |
SMILES isomérico |
CC(=O)C1=C(C=CC2=C1[C@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |
SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
SMILES canónico |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



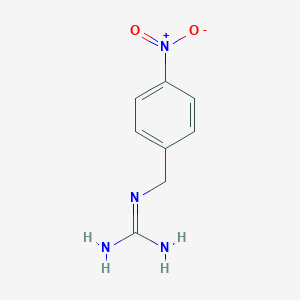

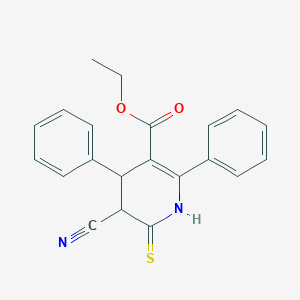
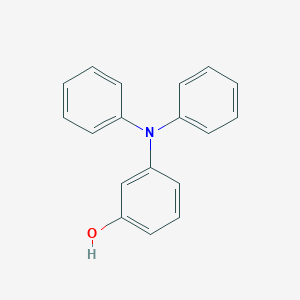
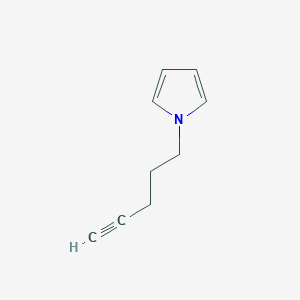
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
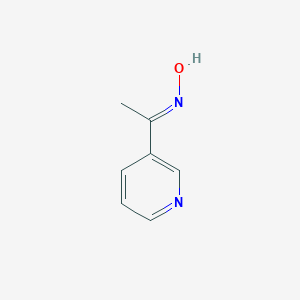
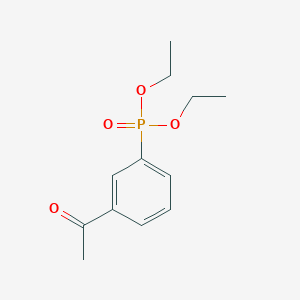
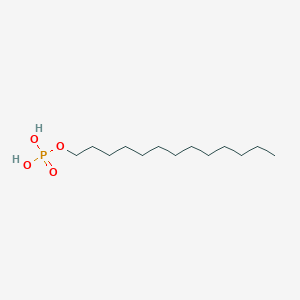
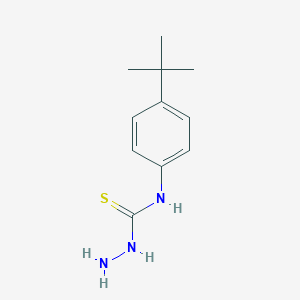
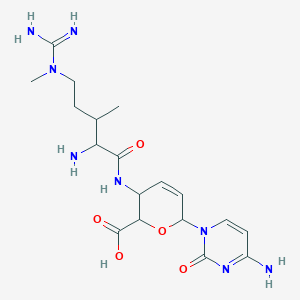
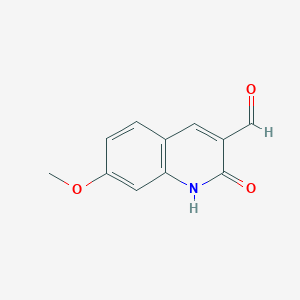
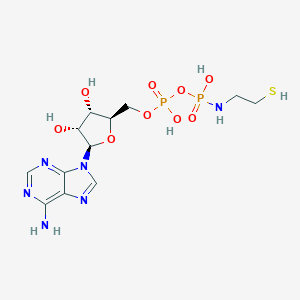
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)